molecular formula C16H12BrNO5 B6041789 [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate

Cat. No.: B6041789
M. Wt: 378.17 g/mol
InChI Key: LYSAXXDQFWKUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate is an organic compound that features a bromophenyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 4-methyl-3-aminobenzoate derivatives.

    Ester Hydrolysis: 4-methyl-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate serves as a versatile intermediate for the preparation of various functionalized compounds

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the discovery of novel therapeutic agents.

Industry

In the materials science field, this compound can be used in the design of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, modulating their activity. The bromophenyl and nitrobenzoate groups can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Ethyl 4-bromobenzoate
  • 2-(4-Methylsulfonylphenyl) indole derivatives

Uniqueness

Compared to similar compounds, [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate is unique due to the presence of both a bromophenyl group and a nitrobenzoate ester

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO5/c1-10-2-3-12(8-14(10)18(21)22)16(20)23-9-15(19)11-4-6-13(17)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSAXXDQFWKUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.